Ponceau S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

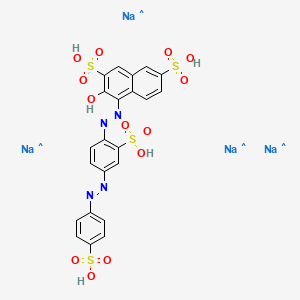

C22H16N4Na4O13S4 |

|---|---|

Molecular Weight |

764.6 g/mol |

InChI |

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;; |

InChI Key |

NTBFSRIJWHXCHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |

physical_description |

Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of Ponceau S Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of Ponceau S staining, a rapid and reversible method for the visualization of proteins immobilized on membranes.

Core Staining Principle

This compound is an anionic diazo dye that serves as a rapid and reversible stain for detecting protein bands on membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[1][2][3] Its utility lies in its ability to confirm the successful transfer of proteins from a gel to a membrane during Western blotting procedures.[2][4] The staining mechanism is based on the electrostatic and hydrophobic interactions between the negatively charged this compound dye molecules and the protein molecules.

The chemical name for this compound is 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt.[2] In an acidic solution, the sulfonic acid groups of the this compound molecule are negatively charged. These negatively charged groups bind to the positively charged amino groups of amino acid residues, such as lysine and arginine, on the surface of the proteins.[1][2] Additionally, the dye binds non-covalently to non-polar regions of the proteins.[1][3] This interaction results in the formation of visible reddish-pink protein bands against a clear background.[1][5]

The acidic environment provided by components like acetic acid in the staining solution is crucial. It ensures that the amino groups of the proteins are protonated and thus positively charged, facilitating the electrostatic interaction with the anionic dye. The reversibility of the staining is a key advantage; the non-covalent binding allows the dye to be easily washed away with water or a slightly basic solution, leaving the proteins available for subsequent immunodetection without interference.[2][5] this compound staining is not suitable for positively charged membranes like nylon, as the strong electrostatic interaction between the dye and the membrane makes destaining difficult.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound staining, compiled from various sources.

| Parameter | Value | Notes |

| This compound Concentration | 0.001% - 2% (w/v) | A study found that protein detection sensitivity remained constant across this range.[5] A common and effective concentration is 0.1% (w/v).[2][5] A cost-effective option with comparable sensitivity is 0.01% (w/v).[2] |

| Acid Concentration | 1% - 5% (v/v) Acetic Acid | A commonly used formulation is 5% acetic acid.[2][5] However, 1% acetic acid has also been shown to be effective.[2] Other acids like trichloroacetic acid (TCA) and sulfosalicylic acid can also be used.[5] |

| Detection Limit | Approximately 100 ng of BSA per band | This is the lower limit of detection for Bovine Serum Albumin transferred to a nitrocellulose membrane.[1] |

| Staining Time | 30 seconds - 15 minutes | Staining times can vary, with some protocols suggesting as little as 30-60 seconds[3] and others up to 5-15 minutes.[6] A common incubation time is 5 minutes.[1][5] |

| Destaining Time | A few minutes | The stain can be removed by washing with water for 1-5 minutes[5] or a dilute NaOH solution for 1-2 minutes.[6] |

| Absorbance Maximum | 529 nm | Proteins stained with this compound and solubilized in dimethyl sulfoxide can be quantified at this wavelength.[3] |

Experimental Protocols

Below are detailed methodologies for performing this compound staining.

3.1. Preparation of Staining Solution

A common this compound staining solution consists of:

-

This compound: 0.1% (w/v)

-

Glacial Acetic Acid: 5% (v/v)

-

Distilled Water: to final volume

To prepare 100 mL of this solution, dissolve 100 mg of this compound powder in 95 mL of distilled water, then add 5 mL of glacial acetic acid and mix until the dye is completely dissolved.[2]

3.2. Staining and Destaining Protocol for Western Blot Membranes

-

Post-Transfer Wash: After transferring proteins from the gel to a nitrocellulose or PVDF membrane, wash the membrane three times with distilled water for 5 minutes each to remove any residual transfer buffer.[3][6]

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[1][5]

-

Washing: Briefly rinse the membrane with distilled water to remove the excess stain. Continue to wash with several changes of water for 1-5 minutes each, until the protein bands are clearly visible against a faint pink or clear background.[3][5] Avoid over-destaining, as this can lead to faint bands.

-

Imaging: The stained membrane can be photographed or scanned to create a permanent record of the protein transfer.

-

Destaining: To proceed with immunodetection, the membrane must be completely destained. This can be achieved by washing the membrane with Tris-buffered saline with Tween 20 (TBST) or a dilute solution of 0.1 M NaOH for 1-2 minutes, followed by several rinses with distilled water.[1][5][6]

Visualizations

Diagram of the this compound Staining Principle

Caption: Interaction between this compound dye and a protein molecule.

Experimental Workflow for this compound Staining

Caption: A typical experimental workflow for this compound staining.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. abcam.com [abcam.com]

- 3. conductscience.com [conductscience.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Ponceau S Protein Binding

This compound, a vibrant red diazo dye, is an indispensable tool in molecular biology, primarily utilized for the rapid and reversible staining of proteins on membranes following electrophoretic transfer. Its utility lies in its ability to confirm the efficiency of protein transfer in techniques like Western blotting, providing a critical checkpoint before proceeding with more time-consuming immunodetection steps. This guide delves into the core mechanism of this compound binding to proteins, offering detailed protocols, quantitative data, and visual representations of the underlying processes.

The Core Mechanism of Protein Binding

This compound, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is an anionic dye.[1] Its ability to bind to proteins is primarily governed by two types of non-covalent interactions:

-

Electrostatic Interactions: The fundamental binding mechanism involves the electrostatic attraction between the negatively charged sulfonate (SO₃⁻) groups of the this compound molecule and the positively charged amino acid residues on the protein surface.[2][3] Under the acidic conditions of the staining solution (typically containing 1-5% acetic acid), the amino groups of basic amino acids like lysine and arginine are protonated (NH₃⁺), presenting a positive charge that readily interacts with the anionic dye.

-

Hydrophobic Interactions: In addition to ionic interactions, this compound also binds to proteins through non-covalent, hydrophobic interactions with non-polar regions of the protein structure.[4] The aromatic rings in the this compound molecule facilitate this binding.[4]

This dual-interaction mechanism allows this compound to bind to a wide variety of proteins with reasonable uniformity. The binding is reversible, meaning the dye can be easily washed off with water or a neutral pH buffer (like TBS-T), which is crucial for ensuring that the stain does not interfere with subsequent immunodetection steps.[5]

Visualizing the Interaction

The following diagram illustrates the primary binding mechanisms between the this compound molecule and a protein chain.

Quantitative Data Summary

While this compound staining is often used qualitatively, it can also serve as a semi-quantitative method for assessing total protein load.[6]

| Parameter | Value/Range | Notes | Source(s) |

| Detection Limit | ~100-250 ng per band | The sensitivity can vary based on the protein and membrane type. | [3][7] |

| Linear Dynamic Range | Broad | More reliable for total protein normalization than many housekeeping proteins. | |

| Optimal Staining Concentration | 0.1% (w/v) this compound in 5% (v/v) acetic acid | This is the most common and widely cited formulation. | [5] |

| Effective Concentration Range | 0.001% to 2% (w/v) | Studies have shown that a wide range of dye and acid concentrations provide similar detection sensitivity. A cost-effective formulation of 0.01% this compound in 1% acetic acid is also effective. | [2][8] |

| Absorbance Maximum | 529 nm | When solubilized in dimethylsulfoxide (DMSO). | [6] |

| Membrane Compatibility | Nitrocellulose, PVDF, Cellulose Acetate | Not suitable for positively charged nylon membranes due to strong, irreversible binding. | [2][3] |

Experimental Protocols

Precise methodology is key to achieving reproducible results with this compound staining. Below are detailed protocols for solution preparation and membrane staining.

Protocol 1: Preparation of this compound Staining Solution

This protocol outlines the preparation of the most common formulation.

Materials:

-

This compound powder (tetrasodium salt)

-

Glacial Acetic Acid

-

Distilled or Deionized Water

-

Graduated cylinders and a volumetric flask

-

Stir plate and stir bar

Procedure:

-

To prepare 100 mL of staining solution, measure 95 mL of distilled water into a beaker or flask.[5]

-

Add 0.1 g (100 mg) of this compound powder to the water.[5]

-

Place the container on a stir plate and mix until the powder is completely dissolved.

-

Carefully add 5 mL of glacial acetic acid to the solution.[5]

-

Continue stirring until the solution is homogeneous.

-

Store the solution at room temperature, protected from light.[5] The solution is stable for several months.

Protocol 2: Reversible Staining of Membranes

This workflow is performed after the transfer step in a Western blot procedure.

Materials:

-

Blotting membrane (Nitrocellulose or PVDF) with transferred proteins

-

This compound Staining Solution (from Protocol 1)

-

Distilled or Deionized Water

-

Washing buffer (e.g., TBS-T)

-

A clean tray or container

-

Orbital shaker

Procedure Workflow:

Detailed Steps:

-

Initial Rinse: After removing the membrane from the transfer apparatus, briefly rinse it with deionized water to remove any residual transfer buffer.[5]

-

Staining: Place the membrane in a clean tray and add enough this compound solution to fully submerge it. Incubate for 1 to 10 minutes at room temperature, preferably with gentle agitation on an orbital shaker.[5][7]

-

Destaining: Pour off the this compound solution (it can be reused). Add deionized water and agitate for 1-2 minutes. Repeat with fresh water until the background is clear and distinct pink/red protein bands are visible.[5]

-

Documentation: Image the stained membrane immediately using a scanner or camera to document the transfer efficiency and total protein loading. The stain intensity can fade over time.

-

Complete Destaining: To prepare for immunodetection, wash the membrane thoroughly with your standard washing buffer (e.g., TBS-T) or deionized water until all visible red staining is gone. Typically, three washes of 5-10 minutes each are sufficient.

-

Blocking: The membrane is now ready for the blocking step and subsequent antibody incubations.

Factors Influencing Staining Efficacy

The quality and intensity of this compound staining are influenced by several factors, from sample preparation to the staining procedure itself. Understanding these relationships is crucial for troubleshooting and ensuring consistency.

-

Protein Amount: The most critical factor. Higher amounts of protein will result in more intense staining.

-

Transfer Efficiency: Inefficient transfer from the gel to the membrane is a common reason for weak or absent bands. This compound staining is the ideal method to diagnose this issue.

-

Stain Composition: While a wide range of concentrations are effective, deviating significantly from standard protocols or using a depleted solution can lead to poor results.[2]

-

Incubation Time: Insufficient incubation can lead to weak staining, while overly long incubation is generally not problematic as the binding reaches equilibrium.

-

Destaining: Over-washing, especially with buffers containing detergents, can prematurely strip the dye from the protein bands, reducing the signal before proper documentation.

-

Membrane Type: Both PVDF and nitrocellulose membranes work well, but their protein binding capacities and characteristics can slightly alter staining patterns.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. conductscience.com [conductscience.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Composition and Application of Ponceau S Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, preparation, and application of Ponceau S solution, a widely used reagent for the reversible staining of proteins on membranes in techniques such as Western blotting.

Introduction to this compound

This compound, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalenedisulfonic acid sodium salt, is an anionic azo dye.[1][2] It serves as a rapid and reversible stain for detecting protein bands on nitrocellulose, polyvinylidene fluoride (PVDF), and cellulose acetate membranes.[2] The staining mechanism involves the negatively charged sulfonate groups of the dye binding non-covalently to positively charged amino acid residues (like lysine and arginine) and non-polar regions of proteins.[1] This interaction is facilitated by an acidic environment, which also helps to fix the proteins to the membrane. The reversibility of the stain is a key advantage, as it can be washed away with water or other buffers, allowing for subsequent immunodetection of the proteins.[1][2]

Chemical Composition of this compound Solutions

This compound staining solutions can be prepared in various formulations, with the most common being a solution of this compound dye in an acidic solvent. The acid serves to enhance the binding of the dye to the proteins. While several formulations exist, they generally provide comparable protein detection sensitivity.[1][3][4]

Table 1: Common Formulations of this compound Staining Solution

| Component | Standard Formulation | Alternative Formulation 1 | Alternative Formulation 2 | Low-Cost Formulation |

| This compound | 0.1% (w/v)[1][5][6][7] | 0.2% (w/v)[8] | 2% (w/v)[2] | 0.01% (w/v)[1] |

| Acid | 5% (v/v) Acetic Acid[1][5][6][7] | 3% (v/v) Acetic Acid[8] | 30% (w/v) Trichloroacetic Acid (TCA) and 30% (w/v) Sulfosalicylic Acid[2] | 1% (v/v) Acetic Acid[1] |

| Solvent | Distilled or Deionized Water | Distilled or Deionized Water | Distilled or Deionized Water | Distilled or Deionized Water |

A study found that a wide range of this compound concentrations (from 0.001% to 2%) and different acid types (acetic acid, trichloroacetic acid, and sulfosalicylic acid) can be used effectively.[1][4] For routine use, a cost-effective formulation of 0.01% this compound in 1% acetic acid has been shown to offer comparable sensitivity.[1]

Experimental Protocols

The following protocols detail the standard procedure for preparing this compound solution and using it to stain protein blots.

3.1. Preparation of Standard this compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

To prepare 100 mL of the standard staining solution:

-

Mix thoroughly until the dye is completely dissolved.[1]

-

The solution can be stored at room temperature or 4°C, protected from light.[5][6][8]

3.2. Staining and Destaining Protocol for Western Blot Membranes

This protocol is designed for a standard 8 x 8 cm membrane.

-

Post-Transfer Wash (Optional): After transferring proteins from the gel to the membrane, briefly rinse the membrane with distilled water to remove any residual transfer buffer.[5]

-

Staining: Submerge the membrane in the this compound staining solution. Incubate for 1 to 10 minutes at room temperature with gentle agitation.[3][5] Incubation time may vary depending on the membrane type, with nitrocellulose membranes typically requiring around 5 minutes and PVDF membranes up to 15 minutes.[6]

-

Washing and Visualization: Remove the staining solution (which can often be reused) and wash the membrane with distilled water until the protein bands appear as distinct red/pink bands against a clear background.[1][5]

-

Image Capture: At this stage, the membrane can be imaged to document the transfer efficiency.

-

Destaining: To proceed with immunodetection, the this compound stain must be completely removed. This is achieved by washing the membrane multiple times (e.g., 3 washes of 5 minutes each) with a wash buffer such as TBS-T or simply distilled water until the red color is no longer visible.[3][5] A 0.1M NaOH solution can also be used for rapid destaining.[3][9]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for using this compound stain in a Western blotting experiment.

Caption: Workflow for this compound solution preparation and membrane staining.

Conclusion

This compound is an invaluable tool for researchers and scientists, providing a quick and effective method to verify protein transfer efficiency in Western blotting and other membrane-based protein detection techniques. Its reversible nature and simple application make it a staple in molecular biology laboratories. Understanding the chemical composition of the various formulations and adhering to optimized protocols will ensure reliable and reproducible results.

References

- 1. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 4. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. med.wmich.edu [med.wmich.edu]

- 7. biotium.com [biotium.com]

- 8. owl.fish.washington.edu [owl.fish.washington.edu]

- 9. beacle.com [beacle.com]

Ponceau S Stain: A Comprehensive Technical Guide for Total Protein Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of Ponceau S staining, a widely used method for the reversible detection of total protein on membranes. This document outlines the core principles, experimental protocols, and data interpretation, offering valuable insights for professionals in research and drug development.

Core Principles of this compound Staining

This compound is a negatively charged, red-colored diazo dye that serves as a rapid and reversible stain for proteins immobilized on membranes such as nitrocellulose and polyvinylidene fluoride (PVDF).[1][2] Its utility lies in its ability to confirm the efficiency of protein transfer from a gel to a membrane during Western blotting and to act as a reliable loading control.[1][3]

The staining mechanism is based on the electrostatic and non-covalent interactions between the negatively charged sulfonate groups of the this compound dye and the positively charged amino groups of proteins, as well as non-polar regions.[4][5] This interaction is transient and can be easily reversed by washing with water or a slightly alkaline solution, which is a key advantage as it does not interfere with subsequent immunodetection steps.[1][4]

Quantitative Data and Performance Characteristics

This compound staining provides a semi-quantitative assessment of the total protein transferred to a membrane. While not as sensitive as some other staining methods, its broad linear dynamic range makes it a more reliable method for total protein normalization in Western blotting compared to housekeeping proteins.[4]

| Parameter | This compound | Coomassie Brilliant Blue R-250 | Amido Black | Colloidal Gold |

| Detection Limit | ~100-250 ng[5][6][7] | ~50 ng[4][8] | ~50 ng[9] | ~1-2 ng[10][11] |

| Reversibility | Yes (easily reversible)[1][4][12] | No (generally irreversible) | Yes (reversible)[7] | No (irreversible)[10] |

| Compatibility | Nitrocellulose, PVDF, Cellulose Acetate[1][5] | PVDF[8] | Nitrocellulose, PVDF[9] | Nitrocellulose, PVDF[10] |

| Staining Time | Rapid (1-10 minutes)[1][13] | Slower (can take hours)[8] | Rapid | Slow (20-30 minutes)[10] |

| Downstream Analysis | Compatible with immunodetection[1][12] | Interferes with immunodetection[7] | May interfere with immunodetection[7] | Not compatible |

Experimental Protocols

Preparation of this compound Staining Solution

A common and effective formulation for the staining solution is:

-

0.1% (w/v) this compound in 5% (v/v) Acetic Acid: Dissolve 100 mg of this compound powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[4][12] This solution is stable at room temperature for over a year when protected from light.[10] Some studies suggest that a more dilute solution of 0.01% this compound in 1% acetic acid can also be effective.[9][13]

Staining Protocol for Western Blot Membranes (Nitrocellulose or PVDF)

This protocol outlines the standard procedure for staining a membrane after protein transfer.

-

Post-Transfer Wash: After completing the electrophoretic transfer of proteins from the gel to the membrane, briefly rinse the membrane with distilled water (dH₂O) for about one minute to remove any residual transfer buffer.[12][14]

-

Staining: Immerse the membrane completely in the this compound staining solution.[14] Incubate for 5 to 10 minutes at room temperature with gentle agitation on an orbital shaker.[5][13]

-

Destaining and Visualization: Remove the staining solution (which can be reused) and wash the membrane with dH₂O for 1-5 minutes, or until the red protein bands are clearly visible against a faint background.[12][13] Avoid over-washing, as this can lead to the loss of the stain from the protein bands.[1]

-

Documentation: At this stage, the stained membrane can be photographed or scanned to create a permanent record of the total protein transfer.[3] This image is crucial for assessing transfer efficiency and for total protein normalization.

-

Complete Destaining for Immunodetection: To proceed with immunodetection, the this compound stain must be completely removed. This is achieved by washing the membrane with Tris-buffered saline with Tween 20 (TBS-T) or another suitable wash buffer multiple times (e.g., 3 washes of 5 minutes each).[12] Alternatively, a brief wash with a dilute alkaline solution like 0.1 M NaOH for 1 minute can be used, followed by several water washes.[1][13]

-

Blocking: After complete destaining, the membrane is ready for the blocking step as per the standard Western blot protocol. It is critical to perform this compound staining before blocking, as the stain will bind to the blocking proteins (like BSA or milk proteins).[12]

Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow of this compound staining in Western blotting.

Mechanism of this compound Interaction with Protein

Caption: this compound dye binding to protein.

Applications in Research and Drug Development

-

Verification of Protein Transfer: this compound staining is a quick and effective quality control step to ensure that proteins have been successfully transferred from the gel to the membrane before committing to expensive and time-consuming antibody incubations.[3][7]

-

Total Protein Normalization: In quantitative Western blotting, this compound staining of the total protein in each lane can be used to normalize the signal from the protein of interest, correcting for variations in sample loading and transfer. This is often considered more accurate than relying on a single housekeeping protein, whose expression may vary under certain experimental conditions.[4][13]

-

Protein Quantification: While primarily semi-quantitative on membranes, methods have been developed for more precise protein quantification using this compound staining in dot blot assays, where the color intensity of spots is analyzed.[15][16]

-

Drug Discovery and Development: In preclinical studies, Western blotting is a key technique for assessing target engagement, mechanism of action, and biomarker analysis. This compound staining ensures the reliability and reproducibility of these assays by confirming consistent protein loading and transfer across different treatment groups.

Advantages and Limitations

Advantages:

-

Rapid and Simple: The staining and destaining procedures are quick and easy to perform.[1]

-

Reversible: The stain can be completely removed, allowing for subsequent immunodetection without interference.[1][4][12]

-

Cost-Effective: this compound is an inexpensive reagent.[1][3]

-

Good Contrast: It provides a clear visualization of protein bands against the membrane background.[3]

Limitations:

-

Lower Sensitivity: Compared to other stains like Coomassie Blue or fluorescent dyes, this compound has a lower detection limit and may not be suitable for detecting low-abundance proteins.[4][9]

-

Not Suitable for Nylon Membranes: Due to the positive charge of nylon membranes, this compound binds strongly and irreversibly, resulting in high background staining.[5][13]

-

Semi-Quantitative: While useful for normalization, it is not as precise for absolute protein quantification as some other methods.

References

- 1. conductscience.com [conductscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. biotium.com [biotium.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 10. Staining the blot with this compound | bioch.eu [bioch.eu]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Protein determination by this compound using digital color image analysis of protein spots on nitrocellulose membranes. | Semantic Scholar [semanticscholar.org]

Ponceau S Staining: A Technical Guide for Researchers

Ponceau S staining is a rapid and reversible method for the visualization of proteins on membranes following electrophoretic transfer, primarily in Western blotting applications. This guide provides an in-depth analysis of the technique, including its advantages, disadvantages, detailed experimental protocols, and a comparative overview with other protein staining methods.

Core Principles

This compound is an anionic diazo dye that binds to the positively charged amino groups of proteins.[1][2] It also interacts non-covalently with non-polar regions of proteins.[1] This interaction results in the formation of visible reddish-pink protein bands against a clear background on membranes like nitrocellulose and polyvinylidene fluoride (PVDF).[1] A key feature of this compound staining is its reversibility; the stain can be easily removed with water or other mild washes, leaving the proteins available for subsequent immunodetection without interference.[3]

Advantages and Disadvantages

The choice of a total protein stain depends on the specific experimental needs, including the required sensitivity, the nature of the downstream applications, and the available equipment. This compound offers a convenient and cost-effective option for many standard laboratory procedures.

Advantages:

-

Rapid and Simple: The staining protocol is quick, typically requiring only a few minutes of incubation and washing.[4][5]

-

Reversible: The non-covalent binding allows for easy removal of the stain, which is crucial for subsequent immunoblotting procedures as it does not interfere with antibody-antigen interactions.[3][6]

-

Cost-Effective: this compound is an inexpensive reagent, making it an economical choice for routine protein transfer verification.[4]

-

Transfer Verification: It provides a quick visual confirmation of the efficiency and uniformity of protein transfer from the gel to the membrane, allowing for the early detection of issues like air bubbles or uneven transfer.[7]

-

Total Protein Normalization: this compound staining can be used for total protein normalization in quantitative Western blotting, which is often considered more reliable than using housekeeping proteins whose expression levels can vary under different experimental conditions.[8]

Disadvantages:

-

Lower Sensitivity: Compared to other staining methods like Coomassie Brilliant Blue or fluorescent stains, this compound has a lower sensitivity, with a detection limit of around 100-200 ng of protein per band.[2][5][7] This may not be sufficient for visualizing low-abundance proteins.

-

Not Suitable for All Membranes: this compound is not recommended for use with positively charged membranes like nylon, as the strong electrostatic interaction prevents effective destaining.[1]

-

Potential for Incomplete Removal: Although reversible, residual this compound stain can sometimes remain on the membrane, potentially causing background fluorescence in downstream fluorescent detection methods.[9]

-

Qualitative rather than strictly quantitative: While it can be used for normalization, the linear dynamic range for quantification may be narrower than that of other methods.

Quantitative Comparison of Protein Staining Methods

The following table summarizes the key quantitative parameters of this compound in comparison to other common protein staining techniques.

| Feature | This compound | Coomassie Brilliant Blue (R-250) | Amido Black |

| Detection Limit | ~100-200 ng/band[2][7] | ~50 ng/band | ~50 ng/band |

| Linear Dynamic Range | Moderate | Narrow | Moderate |

| Reversibility | Yes (easily reversible)[3] | No (irreversible)[7] | Partially reversible |

| Compatibility with Immunodetection | Yes | No[7] | Limited |

| Staining Time | ~5-15 minutes[7][10] | >30 minutes | ~10-15 minutes |

Experimental Protocols

Preparation of this compound Staining Solution

A common and effective formulation for this compound staining solution is:

-

0.1% (w/v) this compound

-

5% (v/v) Acetic Acid

To prepare 100 mL of this solution, dissolve 100 mg of this compound powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[6] The solution should be stored at room temperature and protected from light.[6] Studies have shown that a more dilute and cost-effective solution of 0.01% this compound in 1% acetic acid can also provide comparable protein detection sensitivity.[8]

Staining and Destaining Protocol for Western Blot Membranes

This protocol is suitable for both nitrocellulose and PVDF membranes.

-

Post-Transfer Wash: After the electrophoretic transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized water.[6]

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.[4][6][7]

-

Washing: Remove the staining solution (which can be reused) and wash the membrane with several changes of deionized water until the protein bands are clearly visible against a faint background.[4][6]

-

Imaging: At this point, the protein bands will appear as red/pink. The membrane can be photographed or scanned to document the transfer efficiency.

-

Destaining: To proceed with immunodetection, the stain must be completely removed. Continue washing the membrane with deionized water or a buffer such as Tris-buffered saline with Tween 20 (TBS-T) until the red color is no longer visible.[6] The membrane is then ready for the blocking step.

Visualizing the Workflow

The following diagram illustrates the typical workflow for this compound staining in the context of a Western blotting experiment.

Caption: Workflow of this compound staining in Western blotting.

This technical guide provides a comprehensive overview of this compound staining, empowering researchers to effectively utilize this technique for the verification of protein transfer and as a tool for total protein normalization in quantitative Western blotting. By understanding its advantages and limitations, scientists can make informed decisions about its application in their specific research contexts.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. conductscience.com [conductscience.com]

- 5. biotium.com [biotium.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azurebiosystems.com [azurebiosystems.com]

- 10. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

A Technical Guide to the Safe Handling of Ponceau S for Researchers

This guide provides an in-depth overview of the safety precautions for handling Ponceau S, a widely used stain for the reversible detection of proteins on Western blot membranes. While this compound itself is considered to have low toxicity, it is often prepared in acidic solutions, which necessitates careful handling. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound, in its pure form and as a component in staining solutions, is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation.[1][2][3] Staining solutions typically contain acetic acid, which is corrosive and can cause severe skin burns and eye damage.[4][5]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its solutions are classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2A/2B (Causes serious eye irritation)[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][5]

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate personal protective equipment (PPE) and engineering controls are essential.

Engineering Controls:

-

Use in a well-ventilated area to avoid inhalation of dust from the powdered form or vapors from acidic solutions.[6][7] Local exhaust ventilation is generally recommended.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[6][7][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[3][6][7][8]

-

Respiratory Protection: If working with the powdered form or in a poorly ventilated area, an approved respirator should be used.[7][9]

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound Acute Toxicity (Oral Rat LD50) | Not Available | [1] |

| This compound Acute Toxicity (Dermal Rabbit LD50) | Not Available | [1] |

| Acetic Acid Exposure Limit (TWA) | 10 ppm | [1][9] |

| Acetic Acid Exposure Limit (STEL) | 15 ppm | [9] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1][7] Do not breathe dust or vapors.[7][9] Wash hands thoroughly after handling.[1][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[3][8]

Accidental Release and First-Aid Measures

Accidental Release:

-

Minor Spills: For powdered this compound, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[3][7] For solutions, absorb the spill with an inert material and place it in a chemical waste container.[1]

-

Major Spills: Evacuate the area and ensure adequate ventilation.[7] Wear appropriate PPE during cleanup.[7]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3][6][9]

-

Skin Contact: Wash off with soap and plenty of water.[6] Remove contaminated clothing.[2] Get medical advice if skin irritation occurs.[3][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1] If symptoms persist, seek medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek medical attention.[2][6]

Disposal Considerations

Dispose of this compound waste according to local, state, and federal regulations.[6] Do not allow it to enter sewers or waterways.[8]

Experimental Protocols

Preparation of this compound Staining Solution (0.1% w/v in 5% Acetic Acid)

-

Materials:

-

This compound powder

-

Glacial Acetic Acid

-

Deionized Water

-

Graduated cylinder

-

Beaker

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Measure 95 mL of deionized water into a beaker.

-

Carefully add 5 mL of glacial acetic acid to the water. Caution: Always add acid to water, not the other way around.

-

Add 0.1 g of this compound powder to the acetic acid solution.

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

Store the solution in a clearly labeled, tightly sealed container at room temperature.

-

Staining and Destaining Protocol for Western Blot Membranes

-

Staining:

-

Visualization:

-

Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[10]

-

The protein bands will appear as red or pink.

-

-

Destaining:

-

To completely remove the stain before antibody incubation, wash the membrane with several changes of 1X TBS-T or PBST for 5 minutes each until the stain is no longer visible.[10]

-

Workflow and Logical Relationships

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound Staining Solution: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 5. labbox.es [labbox.es]

- 6. chemiis.com [chemiis.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. bioshopcanada.com [bioshopcanada.com]

- 10. This compound Staining Solution | Cell Signaling Technology [cellsignal.com]

Ponceau S Compatibility with Blotting Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a widely used, rapid, and reversible stain for the detection of proteins on western blot membranes.[1] Its utility lies in its ability to confirm successful protein transfer from a gel to a membrane before proceeding with the more time-consuming and expensive immunodetection steps. The reversible nature of this compound staining allows for the subsequent analysis of proteins by antibodies.[1] This technical guide provides an in-depth overview of the compatibility of this compound with different blotting membranes, focusing on nitrocellulose and polyvinylidene difluoride (PVDF), and offers detailed experimental protocols and quantitative comparisons to aid researchers in optimizing their western blotting workflows.

Principles of this compound Staining

This compound is an anionic diazo dye that binds to the positively charged amino groups of proteins. It also interacts non-covalently with non-polar regions of proteins. This interaction is pH-dependent and is most effective in an acidic environment, which is why the staining solution typically contains acetic acid. The binding is reversible, and the stain can be easily removed with washes in neutral or slightly alkaline buffers, or even with water, without significantly affecting the bound proteins.[2]

Membrane Compatibility: A Comparative Analysis

The choice of blotting membrane is critical for the success of a western blot experiment, and it significantly impacts the performance of this compound staining. The most commonly used membranes are nitrocellulose and PVDF. Nylon membranes are generally not recommended for use with this compound.

Nitrocellulose Membranes

Nitrocellulose membranes are a popular choice for western blotting due to their high protein-binding affinity and low background. They are compatible with this compound staining, providing clear visualization of protein bands.

PVDF Membranes

PVDF membranes are known for their high mechanical strength and chemical resistance, making them ideal for experiments that require stripping and reprobing. They typically have a higher protein binding capacity than nitrocellulose membranes. PVDF membranes are also compatible with this compound staining, although the staining and destaining characteristics can differ slightly from nitrocellulose.

Nylon Membranes

Nylon membranes are generally not compatible with this compound staining. Due to their positively charged surface, nylon membranes bind the negatively charged this compound dye with high affinity, leading to high background staining that is difficult to remove.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of nitrocellulose and PVDF membranes relevant to this compound staining and western blotting in general.

| Membrane Property | Nitrocellulose | PVDF | Nylon |

| This compound Compatibility | High | High | Low (Not Recommended) |

| Protein Binding Capacity | 80–100 µg/cm²[3] | 150–200 µg/cm² | High |

| This compound Detection Limit | ~200 ng[4] | ~200 ng[4] | N/A |

| Binding Mechanism | Hydrophobic interactions | Primarily hydrophobic, also dipole interactions | Electrostatic interactions |

| Physical Characteristics | Brittle when dry | Durable and flexible | Durable |

| Solvent Resistance | Poor | High | High |

| Staining Characteristic | Nitrocellulose | PVDF |

| Staining Time | 5-10 minutes | 5-15 minutes[5] |

| Reversibility | Easily reversible with water or buffer washes | Reversible, may require more extensive washing |

| Background Staining | Generally low | Can be higher than nitrocellulose |

| Linear Range for Quantification | Good linearity over a range of protein concentrations. A study on nitrocellulose showed that staining intensity is largely independent of this compound concentration from 0.001% to 2% (w/v).[2] | Good linearity, benefits from higher protein binding capacity for high abundance proteins. |

Experimental Protocols

Preparation of this compound Staining Solution

A common and effective formulation for this compound staining solution is:

-

0.1% (w/v) this compound in 5% (v/v) acetic acid.

-

To prepare 100 mL: Dissolve 100 mg of this compound powder in 95 mL of distilled water and add 5 mL of glacial acetic acid.

-

Studies have shown that a more dilute and cost-effective solution of 0.01% this compound in 1% acetic acid can provide comparable protein detection sensitivity.[2]

Staining Protocol for Nitrocellulose and PVDF Membranes

-

Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.[4]

-

Staining: Immerse the membrane in the this compound staining solution and incubate with gentle agitation.

-

Nitrocellulose: 5-10 minutes at room temperature.

-

PVDF: 5-15 minutes at room temperature.[5]

-

-

Destaining: Wash the membrane in deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[4] Avoid over-washing as this can lead to loss of signal.

-

Imaging: The stained membrane can be photographed or scanned to create a permanent record of the total protein profile. This image can be used for total protein normalization.

-

Complete Stain Removal: To proceed with immunodetection, the this compound stain must be completely removed. This can be achieved by washing the membrane with several changes of 1X TBS-T (Tris-Buffered Saline with Tween-20) or PBST (Phosphate-Buffered Saline with Tween-20) for 5-10 minutes each, until the red color is no longer visible.[2] A wash with a mild alkaline solution, such as 0.1 M NaOH for 1-2 minutes, can also be effective for complete destaining.[5]

Mandatory Visualizations

Total Protein Normalization Workflow

Total protein normalization is a more accurate method for quantifying western blot data compared to using housekeeping genes, as it accounts for variations in total protein loaded in each lane. This compound staining is a key step in this workflow.

Logical Relationship of Membrane Choice and Staining Outcome

The choice of membrane has a direct impact on the outcome of this compound staining and subsequent experimental steps. This diagram illustrates the decision-making process and consequences.

Conclusion

This compound is a versatile and indispensable tool in the western blotting workflow. Its compatibility with both nitrocellulose and PVDF membranes makes it suitable for a wide range of applications. While both membranes perform well with this compound, researchers should consider the specific requirements of their experiment, such as the need for stripping and reprobing or the expected abundance of the target protein, when selecting a membrane. PVDF offers greater durability and a higher protein binding capacity, which can be advantageous for low-abundance proteins.[6] Nitrocellulose, on the other hand, often provides a lower background and is a cost-effective option for standard applications. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively utilize this compound staining to validate protein transfer and improve the accuracy and reliability of their western blot results.

References

- 1. conductscience.com [conductscience.com]

- 2. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2bscientific.com [2bscientific.com]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. azurebiosystems.com [azurebiosystems.com]

Ponceau S Solution: A Technical Guide to Shelf Life and Storage for Optimal Performance in Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponceau S solution is an indispensable reagent in proteomics research, primarily utilized for the rapid and reversible staining of proteins on western blot membranes. This vital quality control step allows for the verification of protein transfer efficiency from the electrophoresis gel to the membrane before proceeding with immunodetection. The stability and performance of the this compound solution are critical for obtaining reliable and reproducible results. This technical guide provides an in-depth analysis of the shelf life and optimal storage conditions for this compound solution, supported by a summary of quantitative data, detailed experimental protocols, and visual workflows to ensure its effective use in the laboratory.

Introduction

This compound is a negatively charged, red-colored diazo dye that binds to the positively charged amino groups and non-polar regions of proteins.[1] This interaction allows for the visualization of protein bands on membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[2][3] The reversible nature of the staining is a key advantage, as the dye can be easily removed with washing, leaving the proteins available for subsequent antibody probing.[4][5] However, the efficacy of the stain can diminish over time if the solution is not prepared and stored correctly. Factors such as temperature, light exposure, and contamination can affect the stability of the solution, leading to a decline in staining intensity and potentially compromising the interpretation of western blot results.[4] This guide aims to provide comprehensive information on the preparation, storage, and shelf life of this compound solution to ensure its consistent performance.

Composition and Preparation of this compound Solution

The most common formulation for this compound staining solution is a 0.1% (w/v) solution of this compound in 5% (v/v) acetic acid.[3][6][7] This acidic environment is crucial for the electrostatic interaction between the negatively charged dye and the positively charged amino acid residues of the proteins.

Standard Protocol for Preparation

To prepare 100 mL of a 0.1% this compound solution in 5% acetic acid, the following steps should be followed:

-

Weigh out 0.1 g of this compound powder.[8]

-

In a separate container, prepare the 5% acetic acid solution by adding 5 mL of glacial acetic acid to 95 mL of deionized or distilled water.[8]

-

Add the 0.1 g of this compound powder to the 100 mL of 5% acetic acid solution.[8]

-

Stir the mixture until the this compound powder is completely dissolved. A magnetic stirrer can be used to facilitate this process.[8]

-

Store the final solution in a clearly labeled, sealed container.

Shelf Life and Storage Conditions

The shelf life of this compound solution is highly dependent on the storage conditions. While the solution is relatively stable, improper storage can lead to a reduction in its staining efficiency.

Quantitative Data on Storage and Stability

| Storage Temperature | Recommended Duration | Key Considerations | Source(s) |

| Room Temperature | Up to 12 months | Store in a dark place to prevent photodegradation. Avoid extreme temperature fluctuations. | [1][2] |

| 4°C | Up to 12 months | Recommended for long-term stability. Protect from light. Do not freeze. | [4][6] |

| -20°C | Up to 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | N/A |

| -80°C | Up to 2 years | For archival purposes. Aliquoting is essential. | N/A |

Factors Influencing Stability

Several factors can impact the long-term stability and performance of this compound solution:

-

Light Exposure: As an azo dye, this compound is susceptible to photodegradation. It is crucial to store the solution in an opaque bottle or in a dark environment to maintain its integrity.[4]

-

Temperature: While stable at room temperature, refrigeration at 4°C is often recommended for prolonged shelf life.[6] Freezing can be an option for very long-term storage, although repeated freeze-thaw cycles should be avoided by preparing aliquots.

-

Contamination: Microbial growth can occur in the solution over time, especially if it is not prepared with sterile water or if it becomes contaminated during use. This can affect the pH and composition of the solution, leading to poor staining.

-

Evaporation: Over time, evaporation of the solvent (water and acetic acid) can lead to an increase in the concentration of the dye and acid, which may affect staining consistency. Ensure the storage container is tightly sealed.

-

pH Changes: The acidic pH of the solution is critical for its function. Any significant shift in pH due to contamination or degradation can reduce the staining efficiency.

Experimental Protocols

Protocol for this compound Staining of Western Blot Membranes

This protocol outlines the standard procedure for using this compound to visualize proteins on a western blot membrane.

-

Following protein transfer, briefly wash the membrane in deionized water for approximately 1 minute with gentle agitation to remove any residual transfer buffer.[4]

-

Immerse the membrane completely in the this compound staining solution.[6]

-

Incubate for 5 to 10 minutes at room temperature with gentle agitation.[1]

-

Remove the staining solution. This solution can be saved and reused several times.[4][6]

-

Wash the membrane with deionized water for 1 to 5 minutes, or until the protein bands are clearly visible against a faint background.[1]

-

Image the membrane to document the protein transfer efficiency.

-

To destain, wash the membrane with several changes of Tris-buffered saline with Tween 20 (TBST) or 0.1 M NaOH until the red stain is no longer visible.[1] The membrane is now ready for the blocking step of the western blot protocol.

Proposed Protocol for Quality Control and Stability Testing of this compound Solution

To ensure the continued efficacy of a stored this compound solution, a periodic quality control check is recommended. This protocol provides a framework for assessing the performance of the solution over time.

-

Visual Inspection: At each time point (e.g., monthly), visually inspect the solution for any signs of precipitation or microbial growth.

-

Spectrophotometric Analysis:

-

Measure the absorbance of the this compound solution at its maximum wavelength (around 520 nm) using a UV-Vis spectrophotometer.

-

A significant decrease in absorbance over time may indicate degradation of the dye.

-

Establish an acceptable absorbance range for a freshly prepared solution to use as a baseline.

-

-

Performance Test (Western Blot):

-

Prepare a standardized protein lysate (e.g., from a cell line or tissue) and run a consistent amount on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Cut the membrane into strips.

-

Stain one strip with a freshly prepared this compound solution (positive control) and another strip with the stored solution being tested.

-

Compare the staining intensity of the protein bands. A noticeable decrease in intensity with the stored solution indicates a loss of performance.

-

Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow for this compound staining of western blot membranes.

Factors Affecting this compound Solution Stability

Caption: Key factors influencing the stability of this compound solution.

Conclusion

The proper preparation and storage of this compound solution are paramount for its effective and consistent use in western blotting. The standard formulation of 0.1% this compound in 5% acetic acid is widely adopted. For optimal shelf life, the solution should be stored at 4°C and protected from light. While the solution is robust, its performance can degrade over time due to factors such as photodegradation, temperature fluctuations, and contamination. Regular quality control checks, including visual inspection and performance testing, are recommended to ensure the reliability of the stored solution. By adhering to the guidelines outlined in this technical guide, researchers can maximize the shelf life and performance of their this compound solution, thereby enhancing the quality and reproducibility of their proteomic analyses.

References

- 1. This compound Staining Solution | Cell Signaling Technology [cellsignal.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. This compound: High-Quality Reversible Protein Stain for Western Blots [moneidechem.com]

- 6. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 7. biotium.com [biotium.com]

- 8. laboratorynotes.com [laboratorynotes.com]

The Unsung Hero: A Technical Guide to Ponceau S for Robust Post-Translational Modification Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug development, the study of post-translational modifications (PTMs) is paramount. These dynamic molecular switches govern protein function, localization, and interaction, playing a critical role in both health and disease. However, the accurate quantification of PTMs presents a significant challenge, demanding meticulous normalization to account for variability in sample loading and transfer during immunoblotting.

This technical guide delves into the pivotal, albeit indirect, role of Ponceau S in the precise detection and quantification of PTMs. While not a direct stain for modifications like phosphorylation or glycosylation, this compound, as a rapid and reversible total protein stain, provides an essential foundation for reliable data. By enabling accurate total protein normalization (TPN), this compound ensures that observed changes in PTM-specific signals are a true reflection of biological events, not experimental artifacts.

The Principle: Why Total Protein Normalization is Crucial for PTM Analysis

This compound is an anionic diazo dye that binds non-covalently to the positively charged amino groups and non-polar regions of proteins transferred to nitrocellulose or PVDF membranes.[1][2] This interaction is transient and reversible, allowing for the visualization of total protein levels in each lane of a Western blot before proceeding with immunodetection.[2][3]

The rationale for using this compound in PTM studies is rooted in the principle of robust data normalization. Traditional methods often rely on "housekeeping" proteins like GAPDH, β-actin, or β-tubulin as loading controls. However, the expression of these proteins can vary with experimental conditions, and their high abundance can lead to signal saturation, compromising the linearity of detection.[4][5]

Total protein normalization with this compound circumvents these issues by:

-

Accounting for all protein: It provides a measure of the entire protein population in a lane, offering a more stable and representative baseline for normalization.[4]

-

Wider linear range: The signal from this compound staining is generally linear over a broader range of protein concentrations compared to the immunodetection of highly abundant housekeeping proteins.[6]

-

Quality control: It offers a quick visual check of transfer efficiency across the entire molecular weight range, helping to identify issues like air bubbles or uneven transfer.[6]

By normalizing the signal from a PTM-specific antibody to the total protein signal in the same lane, researchers can confidently attribute any observed changes to a genuine alteration in the modification status of the target protein.

Quantitative Data Summary: this compound vs. Housekeeping Genes

The following tables summarize the comparative performance of this compound-based total protein normalization against traditional housekeeping gene normalization for quantitative Western blotting.

| Parameter | This compound (Total Protein Normalization) | Housekeeping Genes (e.g., GAPDH, β-actin) | References |

| Linear Dynamic Range | Wide (Good linearity typically in the 10–50 µg range of cell lysate) | Narrow (Prone to saturation at higher protein loads, often above 25 µg) | [4][5][7] |

| Expression Stability | High (Reflects total loaded protein, less susceptible to experimental variables) | Variable (Expression can be altered by experimental treatments, cell density, or disease state) | [7][8] |

| Time Efficiency | Fast (Staining and imaging can be completed in under 15 minutes) | Slow (Requires separate antibody incubations and washes, adding hours to the workflow) | [8] |

| Cost-Effectiveness | High (Inexpensive reagent) | Low (Requires costly primary and secondary antibodies) | [8] |

| Compatibility with PTMs | High (Does not interfere with subsequent immunodetection of PTMs) | Potential for Interference (The housekeeping protein itself can be post-translationally modified) | [7] |

Table 1: Comparison of Normalization Methods

| Protein Loading (µg) | This compound (R²) | GAPDH (R²) | β-actin (R²) | alpha-tubulin (R²) | Reference |

| 1-30 | 0.96 | 0.86 | 0.73 | 0.68 | [9] |

Table 2: Linearity of Signal Response to Increasing Protein Load (R² value indicates the coefficient of determination, with a value closer to 1.0 indicating better linearity).[9]

Experimental Protocols

This section provides a detailed methodology for integrating this compound staining into a Western blot workflow for the detection of PTMs, using the analysis of protein phosphorylation as an example.

Protocol 1: this compound Staining for Total Protein Normalization

This protocol should be performed immediately after the transfer of proteins from the gel to the membrane.

-

Post-Transfer Wash: After protein transfer, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.[10]

-

Staining: Immerse the membrane in this compound staining solution (typically 0.1% w/v this compound in 5% v/v acetic acid) and incubate for 5-10 minutes at room temperature with gentle agitation.[10][11]

-

Imaging: Briefly wash the membrane in deionized water for 1-5 minutes until the protein bands are clearly visible against a faint background.[11] Capture an image of the stained membrane using a gel documentation system. This image will be used for total protein quantification.

-

Destaining: Thoroughly wash the membrane with TBST (Tris-Buffered Saline with Tween-20) or deionized water until the red stain is completely removed.[10][11] The membrane is now ready for the standard immunoblotting procedure.

Protocol 2: Immunodetection of Phosphorylated Proteins

Following the destaining of this compound, proceed with the following steps.

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% w/v BSA in TBST). For phospho-protein detection, BSA is often preferred over milk, as milk contains phosphoproteins (casein) that can increase background noise.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 3: Data Analysis and Normalization

-

Quantification of Total Protein: Using the image of the this compound-stained membrane, quantify the total protein intensity for each lane using densitometry software (e.g., ImageJ).

-

Quantification of PTM Signal: Using the image from the chemiluminescent detection, quantify the intensity of the band corresponding to the phosphorylated protein of interest in each lane.

-

Normalization: For each lane, divide the intensity of the phosphorylated protein band by the total protein intensity of the corresponding lane from the this compound stain. This will give the normalized PTM signal.

-

Analysis: Compare the normalized PTM signals across different experimental conditions to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

Logical Relationships and Workflows

Rationale for Total Protein Normalization in PTM Studies.

Experimental Workflow for PTM Detection with this compound Normalization.

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[12][13] The activation of EGFR upon ligand binding triggers a cascade of phosphorylation events that can be studied using Western blotting.

Simplified EGFR Signaling Pathway with Key Phosphorylation Events.

In a typical experiment to assess the effect of a drug on this pathway, researchers would treat cells with the compound and then stimulate them with EGF. Cell lysates would then be analyzed by Western blot. This compound staining would be used to ensure equal amounts of total protein are loaded for each treatment condition. Subsequently, membranes would be probed with antibodies against phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-AKT) to measure the extent of pathway activation. To normalize these signals, the same membranes can be stripped and re-probed with antibodies against total EGFR and total Akt.

Conclusion

While this compound does not directly detect post-translational modifications, its role in ensuring the accuracy and reliability of PTM quantification is indispensable. By providing a rapid, cost-effective, and robust method for total protein normalization, this compound empowers researchers to confidently interpret changes in protein modification states. For professionals in basic research and drug development, the integration of this compound staining into Western blotting workflows is a critical step towards generating high-quality, reproducible data essential for advancing our understanding of cellular signaling and developing novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound waste: this compound staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. bio-rad.com [bio-rad.com]

- 6. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 7. m.youtube.com [m.youtube.com]

- 8. licorbio.com [licorbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: Ponceau S Staining for PVDF Membranes

Introduction

Ponceau S is a rapid, reversible, and widely used negative stain for the detection of proteins on Western blot membranes such as polyvinylidene fluoride (PVDF) and nitrocellulose.[1][2] Its application serves as a crucial checkpoint after protein transfer to verify the efficiency and uniformity of the transfer from the gel to the membrane before proceeding with the time-consuming immunodetection steps.[3] The staining mechanism involves the negatively charged this compound dye binding to positively charged amino groups and non-covalently to non-polar regions of proteins, resulting in visible reddish-pink protein bands against a clear background.[2][4] The reversibility of the stain is a key advantage, as it can be completely washed off, allowing for subsequent immunoblotting procedures without interference.[5]

Experimental Protocols

Preparation of this compound Staining Solution

The most common formulation for this compound staining solution is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[5] While various formulations exist, this concentration provides a good balance between clear band detection and ease of reversibility.

Materials:

-

This compound powder (tetrasodium salt)

-

Glacial Acetic Acid

-

Distilled or deionized water (ddH₂O)

-

Graduated cylinders

-

Stir plate and stir bar

-

Storage bottle

Procedure for 100 mL of Staining Solution:

-

Add 5 mL of glacial acetic acid to 95 mL of distilled water to create a 5% acetic acid solution.[6]

-

Weigh 0.1 g (100 mg) of this compound powder and add it to the acetic acid solution.[5][6]

-

Stir the mixture until the this compound powder is completely dissolved.[7]

-

Store the solution at room temperature, protected from light.[5][6]

This compound Staining Protocol for PVDF Membranes

This protocol outlines the steps for staining a PVDF membrane immediately after the protein transfer step.

Procedure:

-

Post-Transfer Rinse (Optional): After completing the protein transfer, briefly rinse the PVDF membrane in distilled water (ddH₂O) or TBST to remove any residual transfer buffer components that might interfere with staining.[4]

-

Staining: Place the membrane in a clean container and fully submerge it in the this compound staining solution. Incubate for 5-10 minutes at room temperature with gentle agitation on a rocker or shaker.[4][8] For PVDF membranes, incubation may require up to 15 minutes for saturation.[9]

-

Initial Wash: Remove the membrane from the staining solution. Wash it thoroughly with ddH₂O for 1-5 minutes, or until distinct reddish-pink protein bands become visible against a white or light pink background.[1][4] Avoid pouring water directly onto the membrane surface to prevent uneven washing.[10]

-

Documentation: At this stage, the transfer efficiency can be assessed. Check for issues like uneven transfer, air bubbles (which appear as blank spots), or missing protein ladders.[5] It is recommended to photograph or scan the stained membrane to maintain a permanent record.[1] If desired, the molecular weight markers can be marked with a pencil.[4]

Destaining Protocol

To proceed with immunodetection, the this compound stain must be completely removed from the membrane.

Procedure:

-

Thorough Washing: Wash the membrane with multiple changes of 1X TBST (Tris-Buffered Saline with Tween-20). Perform at least three washes, each lasting 5-10 minutes, at room temperature with gentle agitation.[9]

-

Verification: Continue washing until all visible red/pink staining is gone.[9] The blocking step in the Western blot procedure may help remove any residual stain, but it is advisable to destain as thoroughly as possible beforehand.

-

Alternative Destaining: For complete removal of the dye, the membrane can be washed with a 0.1M NaOH solution for 1-2 minutes, followed by several rinses with water.[1][2][10]

-

Proceed to Blocking: Once the membrane is fully destained, it is ready for the blocking step of the Western blotting protocol.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound staining protocol.

| Parameter | Component/Step | Value | Unit | Notes |

| Stain Concentration | This compound | 0.1 | % (w/v) | A common and effective concentration. |

| Acetic Acid | 5 | % (v/v) | Helps in protein precipitation and enhances staining. | |

| Staining Incubation | PVDF Membrane | 5 - 15 | minutes | Time can be adjusted based on protein abundance.[4][9] |

| Destaining Washes | Wash Solution | ddH₂O or TBST | - | TBST is recommended for complete removal before immunoblotting. |

| Number of Washes | ≥ 3 | washes | Ensure complete removal of the stain. | |

| Duration per Wash | 5 - 10 | minutes | Gentle agitation is recommended.[9] | |

| Detection Limit | Protein Amount | ~250 | nanograms | The approximate limit of detection for this method.[4] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Bands | - Insufficient protein loaded.- Incomplete transfer.- Old or depleted this compound solution. | - Quantify protein and load a sufficient amount.- Optimize transfer time and voltage.- Prepare a fresh this compound staining solution. |

| No Bands and No Protein Ladder Visible | - Complete transfer failure.[5]- For PVDF, the membrane was not activated with methanol before transfer. | - Check the transfer setup, buffer composition, and power supply.- Ensure the PVDF membrane is properly activated with methanol prior to assembling the transfer stack.[5][11] |

| Smeared or Streaky Bands | - Issues with sample preparation (e.g., insufficient SDS).- Problems during gel electrophoresis.[5] | - Ensure sample buffer contains fresh reducing agents and sufficient SDS.- Check the pH of running buffers and gel solutions; verify electrophoresis settings.[5][11] |

| Blank Spots or Inconsistent Staining | - Air bubbles trapped between the gel and the membrane during transfer setup.[5] | - Carefully remove any air bubbles by rolling a pipette or tube over the gel-membrane sandwich during assembly.[5][11] |

| High Background Staining | - Insufficient washing after staining.[2] | - Increase the number and duration of washes with ddH₂O or TBST until the background is clear.[2] |

Experimental Workflow Visualization

Caption: Workflow for this compound staining of PVDF membranes post-transfer.

References

- 1. conductscience.com [conductscience.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 8. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.wmich.edu [med.wmich.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Ponceau S Staining of Nitrocellulose Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction